
Hydroxypioglitazone
概要
説明
レリグリタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマの選択的アゴニストであり、グリタゾン系薬剤であるピオグリタゾンの代謝物です . アドレノミエロニューロパチーや脳性アドレノレウコジストロフィーなど、神経変性疾患の治療薬として開発されてきました . この化合物は、ミトコンドリア機能の調節と神経炎症の軽減に有望な効果を示しています .
2. 製法
合成経路と反応条件: レリグリタゾンの合成は、適切なピリジン誘導体を起点とする複数段階の反応を伴います。主なステップは以下のとおりです。
ピリジン環の形成: 適切なアルデヒドとアミンを反応させてピリジン環を形成します。
エーテル化: ピリジン誘導体は、フェノール誘導体とエーテル化されます。
チアゾリジンジオン環の形成: 最終段階では、環化反応によってチアゾリジンジオン環が形成されます.
工業的生産方法: レリグリタゾンの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、厳格な品質管理対策が含まれており、最終製品の純度と有効性を確保しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of leriglitazone involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:
Formation of the pyridine ring: This involves the reaction of a suitable aldehyde with an amine to form the pyridine ring.
Etherification: The pyridine derivative undergoes etherification with a phenol derivative.
Thiazolidinedione formation: The final step involves the formation of the thiazolidinedione ring through a cyclization reaction.
Industrial Production Methods: The industrial production of leriglitazone follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
反応の種類: レリグリタゾンは、以下のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてケトンになります。
還元: ケトン基は還元されてヒドロキシル基に戻ります。
置換: エーテル結合は、求核置換反応を受けます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル基、ケトン基、エーテル官能基に修飾を加えたレリグリタゾンのさまざまな誘導体が含まれます .
4. 科学研究への応用
レリグリタゾンは、幅広い科学研究で応用されています。
化学: チアゾリジンジオン誘導体の反応性を調べるためのモデル化合物として使用されています。
生物学: 細胞代謝やミトコンドリア機能への影響について研究されています。
医学: アドレノミエロニューロパチーや脳性アドレノレウコジストロフィーなど、神経変性疾患の潜在的な治療薬として研究されています
科学的研究の応用
Diabetes Management
Hydroxypioglitazone, like its parent compound pioglitazone, plays a crucial role in managing blood glucose levels. Studies have shown that pioglitazone significantly improves glycemic control by enhancing insulin sensitivity and modulating lipid profiles in patients with type 2 diabetes. The effectiveness of this compound in this context stems from its ability to activate PPARγ, leading to improved transcription of insulin-responsive genes involved in glucose and lipid metabolism .
Cancer Therapy
Recent investigations have highlighted the potential of this compound in modulating drug resistance in cancer treatments. For instance, studies involving osteosarcoma cells demonstrated that this compound could enhance the efficacy of doxorubicin, a common chemotherapeutic agent, by downregulating drug resistance-related genes such as MDR1 and IL8. This synergistic effect suggests that this compound may be beneficial in overcoming resistance to chemotherapy .
Neurodegenerative Diseases
Emerging research indicates that this compound may have applications in treating neurodegenerative diseases. It has been investigated for its effects on mitochondrial function and cellular metabolism, which are critical in conditions such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy. The compound's ability to influence neuroinflammatory pathways positions it as a potential therapeutic agent in these contexts.
Metabolic Syndrome and Cardiovascular Health
This compound's role extends to cardiovascular health, particularly concerning left ventricular hypertrophy associated with hypertension. Studies have shown that pioglitazone administration can lead to improvements in cardiac structure and function by reducing fibrosis and inflammatory responses within the heart . This suggests that this compound may also contribute positively to cardiovascular health through similar mechanisms.
Pharmacokinetics
This compound is present in human serum at concentrations equal to or greater than those of pioglitazone itself. This pharmacokinetic profile indicates its potential effectiveness as an active metabolite contributing to the therapeutic effects observed with pioglitazone treatment.
Case Studies
Several case studies have documented the efficacy of pioglitazone and its metabolites:
- A randomized controlled trial involving 408 patients demonstrated significant reductions in HbA1c levels with pioglitazone treatment, highlighting its effectiveness in managing type 2 diabetes .
- In vivo studies on osteosarcoma models revealed that combining this compound with doxorubicin resulted in enhanced cytotoxicity against drug-resistant cancer cells .
- Research on ZDF rat models showed that treatment with pioglitazone led to improved metabolic profiles, including reduced blood glucose levels and improved lipid profiles, indicating its broad applicability in metabolic disorders .
作用機序
レリグリタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマを活性化することにより効果を発揮します。ペルオキシソーム増殖因子活性化受容体ガンマは、細胞代謝、炎症、ミトコンドリア機能に関連する遺伝子発現の調節に関与する核内受容体です . レリグリタゾンはこの受容体に結合することで、神経炎症を抑制し、ミトコンドリアの健康を促進する遺伝子の発現を調節します .
類似化合物:
ピオグリタゾン: 主に2型糖尿病の治療に使用される別のペルオキシソーム増殖因子活性化受容体ガンマのアゴニストです.
ロシグリタゾン: ピオグリタゾンと同様に、糖尿病の管理に使用されます.
レリグリタゾンのユニークさ: レリグリタゾンは、血液脳関門を通過する能力と、神経変性疾患に対する潜在的な治療効果を持つという点でユニークです . 糖尿病の治療に主に使用されるピオグリタゾンやロシグリタゾンとは異なり、レリグリタゾンは特に神経炎症および神経変性経路を標的とするために開発されました .
類似化合物との比較
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used primarily for the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, used for diabetes management.
Uniqueness of Leriglitazone: Leriglitazone is unique due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurodegenerative diseases . Unlike pioglitazone and rosiglitazone, which are primarily used for diabetes, leriglitazone is specifically developed for targeting neuroinflammatory and neurodegenerative pathways .
生物活性
Hydroxypioglitazone, also known as Leriglitazone or 1-hydroxypioglitazone (PioOH), is a significant metabolite of pioglitazone, an FDA-approved medication primarily used for the management of type 2 diabetes mellitus. This compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, influencing various metabolic pathways. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
Biological Activity
Mechanism of Action
This compound functions by binding to the PPARγ ligand-binding domain (LBD), which plays a pivotal role in regulating glucose metabolism and lipid homeostasis. Upon binding, it stabilizes the activation function-2 (AF-2) coactivator binding surface, enhancing the recruitment of coactivators necessary for transcriptional activation of target genes involved in insulin sensitivity and glucose uptake .
Key Findings
-
Binding Affinity and Potency
- This compound exhibits a binding affinity (Ki) of approximately 1.2 μM and an effective concentration (EC50) of 680 nM in inducing transcriptional efficacy on PPARγ .
- Compared to pioglitazone, this compound shows reduced potency in coregulator recruitment assays, indicating that hydroxylation alters its interaction with PPARγ .
- Transcriptional Efficacy
- Structural Insights
Comparative Data Table
Compound | Ki (μM) | EC50 (nM) | Biological Activity |
---|---|---|---|
This compound | 1.2 | 680 | PPARγ agonist; moderate efficacy |
Pioglitazone | N/A | N/A | PPARγ agonist; high efficacy |
Clinical Relevance
Research indicates that this compound may be present in human serum at concentrations equal to or greater than pioglitazone itself, emphasizing its physiological significance and potential contribution to therapeutic outcomes .
Pharmacokinetics
A study highlighted that the half-life of this compound is approximately three times longer than that of pioglitazone, suggesting prolonged systemic exposure which could influence its effectiveness and side effect profile .
特性
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399914 | |
Record name | Hydroxy Pioglitazone (M-IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-44-4 | |
Record name | Leriglitazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leriglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydroxy Pioglitazone (M-IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LERIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxypioglitazone interact with its target and what are the downstream effects?
A: this compound (PioOH) exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. [, ] PioOH binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that promote the recruitment of coactivator proteins like TRAP220. [, ] This coactivator recruitment enhances the transcriptional activity of PPARγ, leading to increased expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. [, , ]
Q2: How does this compound compare to its parent drug, Pioglitazone, in terms of PPARγ activation and downstream effects?
A: While both Pioglitazone (Pio) and PioOH activate PPARγ, PioOH demonstrates lower binding affinity for PPARγ LBD and reduced potency in coregulator recruitment assays compared to Pio. [, ] Structurally, PioOH exhibits an altered hydrogen bonding network with PPARγ LBD, potentially explaining its reduced potency. [, ] Interestingly, PioOH shows greater stabilization of the PPARγ AF-2 coactivator binding surface, leading to more sustained coactivator binding and enhanced transcriptional efficacy in certain cell-based assays. [, ] This suggests that PioOH, despite its lower potency, might exert distinct effects on PPARγ activity compared to Pio.
Q3: Are there any differences in the pharmacokinetic profiles of Pioglitazone and this compound?
A: Human studies have shown that PioOH can reach serum concentrations equal to or exceeding those of Pio after Pio administration. [, ] This highlights the physiological relevance of PioOH and suggests potential differences in absorption, distribution, metabolism, and excretion compared to its parent drug.
Q4: What analytical methods are commonly employed to quantify this compound in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for quantifying PioOH in biological matrices like human plasma. [, ] This method enables accurate measurement of PioOH concentrations for pharmacokinetic studies and clinical research.
Q5: What is the significance of studying drug metabolites like this compound?
A: Understanding the activity of drug metabolites like PioOH is crucial because they can circulate at significant levels in the body and potentially contribute to both therapeutic and adverse effects. [] Characterizing their interactions with drug targets and comparing them to the parent drug provides valuable insights for drug design, optimizing efficacy, and minimizing unintended consequences.
Q6: Have any drug interactions been reported with this compound?
A: While specific drug interactions with PioOH haven't been extensively studied, research indicates that cranberry and saw palmetto extracts might inhibit the activity of CYP2C8, an enzyme involved in PioOH formation. [] This suggests a potential for altered PioOH levels with co-administration, highlighting the need for further investigation into potential interactions.
Q7: Are there any known resistance mechanisms associated with this compound's activity?
A: While the provided research doesn't directly address resistance mechanisms specific to PioOH, it's known that PPARγ activity can be modulated by various factors, including genetic variations, post-translational modifications, and coregulator availability. [] Further research is necessary to determine if any specific resistance mechanisms exist for PioOH and its interaction with PPARγ.
Q8: What are the implications of the distinct pharmacological profile of this compound compared to Pioglitazone?
A: The observation that PioOH, despite lower potency, displays unique effects on PPARγ activity suggests that it might contribute differently to the overall therapeutic and potentially adverse effects observed with Pioglitazone treatment. [] This highlights the importance of considering the activity of metabolites like PioOH when evaluating drug efficacy and safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。